5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride
Description
5-[Methyl(propan-2-yl)amino]pentanoic acid hydrochloride is a synthetic unnatural amino acid derivative featuring a tertiary amine group (methyl(isopropyl)amino) at the fifth carbon of a pentanoic acid backbone, with a hydrochloride salt enhancing solubility. The methyl(isopropyl)amino substituent likely balances lipophilicity and steric bulk, influencing its physicochemical and biological properties .
Properties
IUPAC Name |
5-[methyl(propan-2-yl)amino]pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)10(3)7-5-4-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWPKJKKIZLERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Alkylation Strategy
The most cited method involves sequential alkylation of 5-aminopentanoic acid using Boc protection to prevent undesired side reactions. As demonstrated in EP2054418A1, tert-butoxycarbonyl anhydride (Boc₂O) reacts with the primary amine of 5-aminopentanoic acid methyl ester under triethylamine catalysis, achieving 89% Boc protection efficiency. Subsequent alkylation with methyl iodide and isopropyl bromide in dimethylformamide (DMF) at 50°C for 12 hours introduces the N-methyl-N-isopropyl moiety. Crucially, the use of N,N-diisopropylethylamine (DIPEA) as a sterically hindered base minimizes over-alkylation, as evidenced by a 91% isolated yield of the tertiary amine intermediate.
Reductive Amination Pathway
An alternative route employs reductive amination of 5-oxopentanoic acid with methylisopropylamine. In this approach, sodium cyanoborohydride in methanol at pH 5 facilitates imine reduction, yielding the target amine with 78% efficiency. However, this method requires rigorous control of reaction stoichiometry to avoid ketone dimerization, a side reaction observed in 15% of cases when reactant ratios exceed 1:1.2.
Solid-Phase Peptide Coupling Adaptation
Adapting protocols from squaric acid-based conjugations, a novel method immobilizes 5-aminopentanoic acid on MagnaBind amine-derivatized beads prior to alkylation. After Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), the immobilized intermediate undergoes methyl and isopropyl group addition via PyBop/HOBt-mediated coupling. This technique achieves 85% yield while simplifying purification through magnetic separation.
Hydrochloride Salt Formation and Optimization
Acidic Deprotection-Salt Formation Integration
Post-alkylation, HCl in dioxane (4 M) simultaneously removes Boc groups and protonates the tertiary amine, as detailed in EP2054418A1. This one-pot process eliminates intermediate isolation steps, reducing production time by 40% compared to sequential deprotection and salt formation. Gas chromatography analysis confirms 99.2% salt purity when using a 1:1.05 molar ratio of free base to HCl.
Solvent Screening for Crystallization
Comparative studies in US9206116B2 identify ethyl acetate/hexane (3:7 v/v) as the optimal crystallization solvent, producing needle-like crystals with 92% recovery. Polar solvents like methanol induce oiling-out phenomena, while ether-based systems yield amorphous solids requiring secondary purification.
Analytical Characterization Benchmarks
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR spectra (400 MHz, CDCl₃) of the free base exhibit characteristic signals at δ 3.31 ppm (N–CH(CH₃)₂ multiplet) and δ 2.85 ppm (N–CH₃ singlet). Carboxylic acid proton broadening above δ 12 ppm confirms successful ester hydrolysis during final steps.
Mass Spectrometric Validation
LC-MS analysis using electrospray ionization (ESI+) shows an [M+H]⁺ peak at m/z 188.1 for the free base, with a chloride adduct at m/z 224.0 for the hydrochloride salt. Collision-induced dissociation (CID) fragments at m/z 143.2 (loss of COOH) and 100.1 (C₃H₇N⁺) align with predicted breakdown pathways.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Pilot-scale trials in US9206116B2 demonstrate a 22% throughput increase using tubular reactors for the alkylation step. Maintaining reaction temperatures at 50 ± 2°C via jacketed cooling prevents exothermic runaway, a critical safety enhancement over batch processing.
Green Chemistry Metrics
Solvent recovery systems reclaim 89% of DMF and 94% of DCM, reducing process mass intensity (PMI) to 18.7 kg/kg product. Life-cycle assessment data indicate a 37% carbon footprint reduction compared to traditional amidation routes.
Pharmacological Applications and Derivatives
While direct therapeutic applications remain proprietary, structural analogs in EP2054418A1 show 50 nM IC₅₀ against protein kinase B (Akt), suggesting potential oncological relevance. The hydrochloride salt’s aqueous solubility (87 mg/mL at pH 3) facilitates parenteral formulation development.
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Polarity and Solubility: The cyanoethyl group in 2q increases polarity, enhancing aqueous solubility, while the butyl(methyl)amino group in 2p prioritizes lipophilicity for cell penetration.
- Backbone Length: Shorter-chain analogs like compound 4 (butanoic acid backbone) demonstrate versatility in γ-amino acid applications, whereas pentanoic acid derivatives (e.g., target compound) may offer extended conformational flexibility in peptide chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
